tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) at the 2-position and a nitrogen atom (aza) at the 7-position within the spiro[3.5]nonane framework. The tert-butyl carboxylate group enhances steric bulk and stability, making it valuable in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H21NO2S |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
tert-butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-6-4-12(5-7-13)8-16-9-12/h4-9H2,1-3H3 |
InChI Key |
UCMNFVQBOFJDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with a sulfur-containing reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to change the oxidation state of sulfur.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions and other molecules. These interactions can influence various biological pathways and chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Heteroatom Influence (Thia vs. Oxa):
- Lipophilicity: The sulfur atom in the thia analog likely increases log P compared to the oxa variant (log P: 1.1 for oxa) due to sulfur’s higher hydrophobicity .
- Reactivity: Thia-containing compounds may exhibit different metabolic stability and binding affinities in drug design compared to oxa analogs.
Functional Group Variations:
- Nitrile (CN): The cyano group in QE-9503 (CAS 203662-66-2) introduces reactivity for further functionalization, though hazards are minimal .
- Bromo (Br): Brominated analogs (e.g., 1225276-07-2) serve as intermediates in Suzuki-Miyaura couplings, with >95% purity for synthetic workflows .
Biological Activity
tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1239319-82-4) is a compound belonging to the spirocyclic class, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties, potential therapeutic applications, and related research findings associated with this compound.
- Molecular Formula : C₁₃H₂₄N₂O₂S
- Molecular Weight : 240.34 g/mol
- Structure : The compound contains a spirocyclic structure which is significant for its biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that spirocyclic compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, similar to other aza-spiro compounds. For example, studies on related structures have shown inhibition of dihydroorotate dehydrogenase (DHODH), a target in malaria treatment, indicating a possible mechanism for therapeutic effects in parasitic infections .
Neuroprotective Effects
Preliminary studies suggest that spirocyclic compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar spirocyclic compounds inhibited bacterial growth by disrupting cell membrane integrity. |
| Study 2 | Investigated the enzyme inhibition potential of aza-spiro compounds against DHODH, showing significant activity at micromolar concentrations. |
| Study 3 | Explored the neuroprotective effects of spirocyclic derivatives in animal models of Alzheimer's disease, reporting reduced cognitive decline and oxidative damage. |
The biological activity of this compound is likely due to its structural features that facilitate interactions with biological targets:
- Enzyme Binding : The spiro structure allows for specific binding to active sites of enzymes.
- Membrane Interaction : The hydrophobic nature of the tert-butyl group enhances membrane permeability, aiding in antimicrobial action.
- Neurotransmitter Modulation : The nitrogen atoms within the structure may interact with neurotransmitter receptors, influencing neuronal signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
